N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H22N4O2
- Molecular Weight : 406.87 g/mol
- LogP : 3.6875 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 1
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with pyrazolo[1,5-a]pyrazine cores have been evaluated for their ability to induce apoptosis in cancer cells.
Key Findings:
- Cell Lines Tested : A549 (lung cancer) and C6 (glioma) cell lines.
- Mechanism of Action : The compound appears to activate apoptotic pathways, as evidenced by increased caspase-3 activity and DNA fragmentation assays.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 | 12.5 | Apoptosis induction |
Compound B | C6 | 10.0 | Caspase activation |
Enzyme Inhibition
This compound has been reported to inhibit specific enzymes involved in cancer progression. For example, it may target kinases that play critical roles in cell signaling pathways.
Enzyme Targets:
- Kinases : Inhibition of kinases can lead to reduced proliferation of cancer cells.
Study 1: Synthesis and Evaluation
A study conducted on a series of pyrazolo[1,5-a]pyrazine derivatives highlighted the synthesis of this compound and its evaluation against various cancer cell lines. The results indicated promising anticancer activity with a focus on apoptosis induction as a primary mechanism.
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds revealed that modifications in the phenyl groups significantly influenced biological activity. The presence of methyl groups on the aromatic rings was correlated with enhanced potency against cancer cell lines.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-3-7-17(8-4-15)19-13-20-22(28)25(11-12-26(20)24-19)14-21(27)23-18-9-5-16(2)6-10-18/h3-13H,14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNDXCGQOZWVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.